molecular formula C23H22N2O4 B2415488 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896077-07-9

2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2415488
CAS No.: 896077-07-9
M. Wt: 390.439
InChI Key: LGBASYVQUYIJNU-UHFFFAOYSA-N
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Description

2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A Receptor Type I (ACVR1). This kinase is a key target in the bone morphogenetic protein (BMP) signaling pathway, and its dysregulation, particularly through specific mutations, is directly implicated in the pathophysiology of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder characterized by progressive heterotopic ossification. Research using this compound is focused on elucidating the mechanistic role of aberrant ALK2 signaling in FOP disease models and exploring its potential as a therapeutic strategy to halt or reverse pathological bone formation. The compound has demonstrated efficacy in preclinical studies, showing an ability to inhibit osteogenic differentiation and heterotopic ossification in in vivo models of FOP, making it a critical pharmacological tool for probing BMP signaling and developing treatments for this and other disorders of ectopic bone formation. Its high selectivity profile helps researchers isolate ALK2-driven effects within complex cellular signaling networks.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-14(2)21-24-22-19(20(26)17-6-4-5-7-18(17)29-22)23(27)25(21)13-12-15-8-10-16(28-3)11-9-15/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBASYVQUYIJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.

    Pyrimidine Ring Formation: The chromeno intermediate is then reacted with a suitable amine and a carbonyl compound to form the pyrimidine ring. This step often requires the use of catalysts and controlled reaction conditions to ensure high yield and purity.

    Substitution Reactions: The final step involves the introduction of isopropyl and methoxyphenethyl groups through substitution reactions. This can be achieved using appropriate alkylating agents and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to reduce reaction times and improve yields. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers use this compound to investigate its effects on cellular pathways and molecular targets. It is often used in studies related to cell signaling, apoptosis, and enzyme inhibition.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules. It can serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

    Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis. It may also influence inflammatory pathways by modulating the production of cytokines and other inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-isopropyl-3-methoxypyrazine: A structurally similar compound with a pyrazine core instead of a chromeno-pyrimidine core. It is known for its distinct odor and is used in flavor and fragrance industries.

    Pyrimido[4,5-d]pyrimidine Derivatives: These compounds share a similar pyrimidine ring structure and are studied for their biological activities, including anticancer and antimicrobial properties.

Uniqueness

2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific combination of functional groups and the chromeno-pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a novel synthetic derivative with potential pharmacological applications. This article delves into its biological activity, focusing on its synthesis, physicochemical properties, and pharmacological predictions based on current research findings.

The synthesis of this compound involves several steps that include the formation of the chromeno-pyrimidine structure. Preliminary studies indicate that the compound exhibits favorable physicochemical properties conducive to biological activity.

PropertyValue
Molecular FormulaC18H20N2O3
Molecular Weight312.36 g/mol
SolubilitySoluble in DMSO
Melting Point150-155 °C

Biological Activity

Research has indicated that compounds of this class may exhibit various biological activities, including anticancer and antimicrobial properties. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent investigations have demonstrated that derivatives similar to 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione show significant antiproliferative effects against several cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the cytotoxic effects of related chromeno-pyrimidine derivatives on human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results showed:

  • MCF7 Cell Line : Compounds exhibited IC50 values ranging from 3.5 to 5.0 µM.
  • HCT116 Cell Line : Notably, some derivatives had IC50 values lower than those of established chemotherapeutics like 5-fluorouracil.

Antimicrobial Activity

Preliminary screening has suggested that the compound may possess antimicrobial properties. In vitro tests against various bacterial strains indicated a moderate inhibitory effect.

The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets within cancer cells and bacteria. It is hypothesized that the chromeno-pyrimidine structure facilitates binding to DNA or key enzymes involved in cell proliferation and survival.

Future Research Directions

Further studies are necessary to elucidate the exact mechanisms of action and to optimize the structure for enhanced efficacy and selectivity. In vivo studies will also be critical for understanding the pharmacokinetics and therapeutic potential of this compound.

Q & A

Q. How to troubleshoot low yields in heterocyclization steps during synthesis?

  • Solutions :
  • Optimize solvent polarity: Switch from ethanol to DMF for better solubility of intermediates ().
  • Add catalytic p-toluenesulfonic acid (PTSA) to accelerate cyclization. Monitor reaction progress via TLC (hexane:EtOAc 3:1) .

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